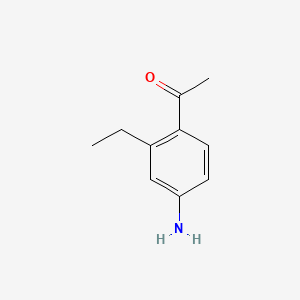![molecular formula C20H28O3 B560957 (4R,4aR,6aS,7R,11aS,11bR)-4,7,11b-trimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-carboxylic acid CAS No. 19941-61-8](/img/structure/B560957.png)
(4R,4aR,6aS,7R,11aS,11bR)-4,7,11b-trimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,4aR,6aS,7R,11aS,11bR)-4,7,11b-trimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-carboxylic acid is a furanocassane-type diterpene isolated from the fruit shells of Dipteryx lacunifera This compound is part of a larger group of diterpenoids known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of vinhaticoic acid involves the isolation from natural sources, particularly from the fruit shells of Dipteryx lacunifera . The isolation process typically includes extraction, purification, and structural determination using techniques such as chemical derivatization, 1D and 2D NMR, and X-ray crystallography .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of vinhaticoic acid. Most of the available data focuses on its isolation from natural sources rather than large-scale synthetic production.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,4aR,6aS,7R,11aS,11bR)-4,7,11b-trimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving vinhaticoic acid include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from the reactions of vinhaticoic acid vary based on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(4R,4aR,6aS,7R,11aS,11bR)-4,7,11b-trimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-carboxylic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: this compound is used as a starting material for synthesizing other complex molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound has shown potential in various biological assays, including cytotoxic and antimalarial activities. Its biological activity makes it a candidate for further research in drug development and therapeutic applications.
Medicine: this compound’s potential therapeutic properties are being explored for treating various diseases
Industry: The compound’s unique chemical properties make it useful in industrial applications, such as the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of vinhaticoic acid involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that the compound exerts its effects through modulation of cellular pathways and inhibition of specific enzymes. Further research is needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
(4R,4aR,6aS,7R,11aS,11bR)-4,7,11b-trimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-carboxylic acid can be compared with other similar compounds, such as cassane and norcassane-type diterpenes . These compounds share structural similarities but differ in their biological activities and applications. This compound’s unique structure and specific biological activities distinguish it from other diterpenes, making it a valuable compound for scientific research.
List of Similar Compounds
- Cassane-type diterpenes
- Norcassane-type diterpenes
- Rosane-type diterpenes
Eigenschaften
CAS-Nummer |
19941-61-8 |
|---|---|
Molekularformel |
C20H28O3 |
Molekulargewicht |
316.441 |
IUPAC-Name |
(4R,4aR,6aS,7R,11aS,11bR)-4,7,11b-trimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-12-13-5-6-17-19(2,8-4-9-20(17,3)18(21)22)15(13)11-16-14(12)7-10-23-16/h7,10,12-13,15,17H,4-6,8-9,11H2,1-3H3,(H,21,22)/t12-,13+,15+,17-,19-,20-/m1/s1 |
InChI-Schlüssel |
CGLTYYYFMFIPDN-AXOPDJDESA-N |
SMILES |
CC1C2CCC3C(C2CC4=C1C=CO4)(CCCC3(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


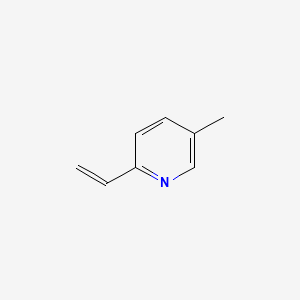
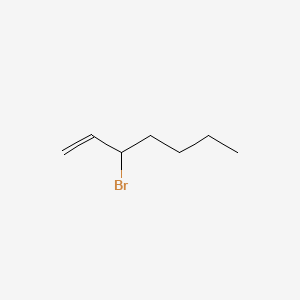
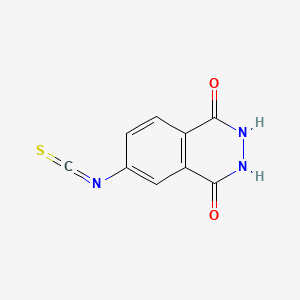
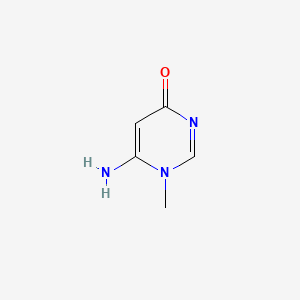

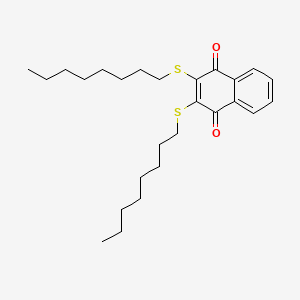

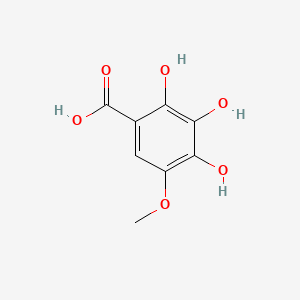


![2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B560892.png)
